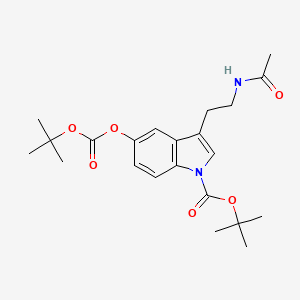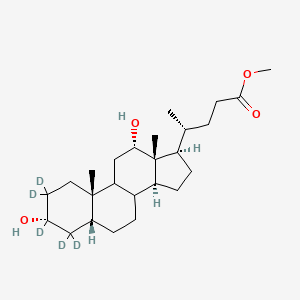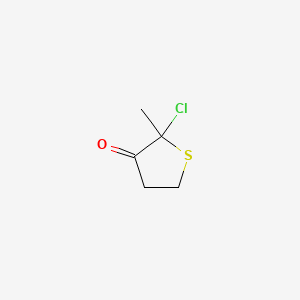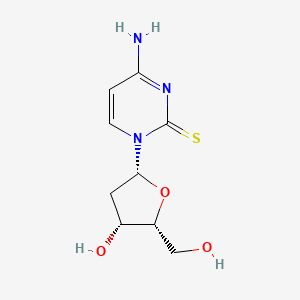
7-Desmethyl-9-(5-oxohexyl) Pentoxifylline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Desmethyl-9-(5-oxohexyl) Pentoxifylline is a derivative of Pentoxifylline, a methylxanthine derivative known for its hemorheological, anti-oxidative, and anti-inflammatory properties . This compound is often studied as an impurity of Pentoxifylline and is derived from 3-Methylxanthine, a metabolite of Theophylline .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for 7-Desmethyl-9-(5-oxohexyl) Pentoxifylline are not well-documented. it is likely that the production involves standard organic synthesis techniques, including purification and isolation processes to ensure the compound’s purity.
Analyse Chemischer Reaktionen
Types of Reactions
7-Desmethyl-9-(5-oxohexyl) Pentoxifylline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the ketone group present in the structure.
Substitution: The compound can participate in substitution reactions, particularly at the aromatic ring or the ketone group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
7-Desmethyl-9-(5-oxohexyl) Pentoxifylline has several scientific research applications, including:
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant effects.
Medicine: Studied for its potential therapeutic effects, particularly in conditions where Pentoxifylline is used, such as peripheral arterial disease.
Wirkmechanismus
The mechanism of action of 7-Desmethyl-9-(5-oxohexyl) Pentoxifylline is similar to that of Pentoxifylline. It likely exerts its effects by modulating the rheological properties of blood, reducing blood viscosity, and improving microcirculation . The compound may also have anti-inflammatory and antioxidant properties, contributing to its therapeutic potential.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentoxifylline: The parent compound, known for its hemorheological effects.
3-Methylxanthine: A metabolite of Theophylline with diuretic and cardiac stimulant activities.
Theophylline: A xanthine derivative with bronchodilator effects.
Theobromine: An isomer of Theophylline with similar pharmacological properties.
Uniqueness
7-Desmethyl-9-(5-oxohexyl) Pentoxifylline is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to its parent compound and other similar derivatives. Its role as an impurity in Pentoxifylline formulations also makes it significant in pharmaceutical quality control.
Eigenschaften
IUPAC Name |
3-methyl-1,9-bis(5-oxohexyl)purine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O4/c1-13(23)8-4-6-10-21-12-19-15-16(21)20(3)18(26)22(17(15)25)11-7-5-9-14(2)24/h12H,4-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKPKGARSYMNYHU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCCN1C=NC2=C1N(C(=O)N(C2=O)CCCCC(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
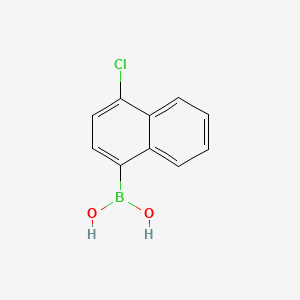
![1H-[1,2,4]Triazolo[3,4-b][1,3,5]triazepine](/img/structure/B589584.png)

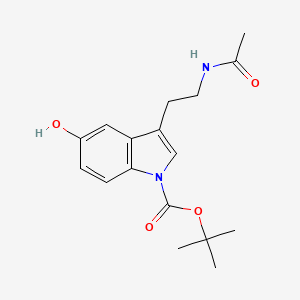
![Ethyl 4-[ethoxy(dimethyl)silyl]butanoate](/img/structure/B589591.png)
![Ethanone, 1-(tetrahydro-5-hydroxy-3,4-dimethyl-3-furanyl)-, [3R-(3alpha,4beta,5beta)]-](/img/structure/B589593.png)
